molecular formula C11H15NO2 B12947702 (R)-3-Amino-2-(3-methylbenzyl)propanoic acid

(R)-3-Amino-2-(3-methylbenzyl)propanoic acid

Cat. No.: B12947702
M. Wt: 193.24 g/mol
InChI Key: NVVUQCOXDWSPAD-SNVBAGLBSA-N
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Description

®-3-Amino-2-(3-methylbenzyl)propanoic acid is an organic compound with a chiral center, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-(3-methylbenzyl)propanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted acrylate, using a chiral rhodium or ruthenium catalyst under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the high purity and enantiomeric excess of the final product .

Chemical Reactions Analysis

Types of Reactions: ®-3-Amino-2-(3-methylbenzyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

®-3-Amino-2-(3-methylbenzyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(3-methylbenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating receptor activity .

Comparison with Similar Compounds

  • (S)-3-Amino-2-(3-methylbenzyl)propanoic acid
  • 3-Amino-2-(3-methylphenyl)propanoic acid
  • 3-Amino-2-(4-methylbenzyl)propanoic acid

Comparison: ®-3-Amino-2-(3-methylbenzyl)propanoic acid is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer (S)-3-Amino-2-(3-methylbenzyl)propanoic acid. The position of the methyl group on the benzyl ring also influences the compound’s reactivity and properties .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-(3-methylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO2/c1-8-3-2-4-9(5-8)6-10(7-12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1

InChI Key

NVVUQCOXDWSPAD-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C[C@H](CN)C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)CC(CN)C(=O)O

Origin of Product

United States

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